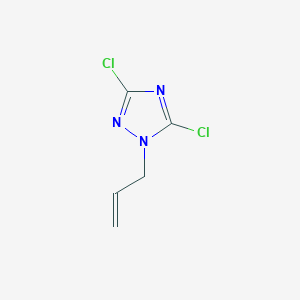![molecular formula C11H14O B14299994 Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- CAS No. 118405-77-9](/img/structure/B14299994.png)
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- is an organic compound with the molecular formula C11H14O It is a derivative of benzene, where a methyl group and a propenyloxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- typically involves the alkylation of benzene derivatives. One common method is the reaction of 1-methyl-2-bromobenzene with allyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the propenyloxy group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring. Common reagents include nitric acid for nitration and bromine for halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated derivatives
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives
Scientific Research Applications
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the propenyloxy group can participate in nucleophilic addition reactions, leading to the formation of various intermediates and products.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-4-[(2-propenyloxy)methyl]-: Similar structure but with the propenyloxy group at a different position on the benzene ring.
Benzene, 1-methyl-2-(2-propenyl)-: Similar structure but with a propenyl group instead of a propenyloxy group.
Benzene, (2-propenyloxy)-: Lacks the methyl group present in Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-.
Uniqueness
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- is unique due to the presence of both a methyl group and a propenyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
118405-77-9 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-methyl-2-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C11H14O/c1-3-8-12-9-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3 |
InChI Key |
YEFYIMZWODTQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
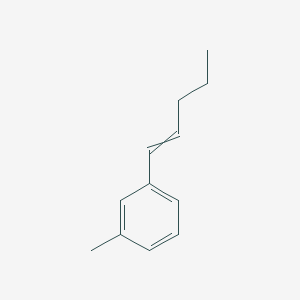
![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
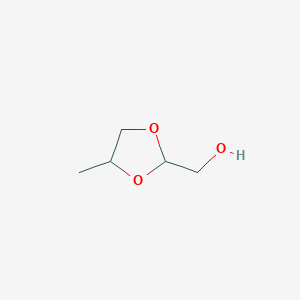
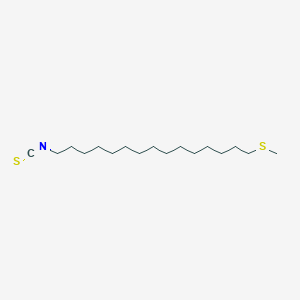
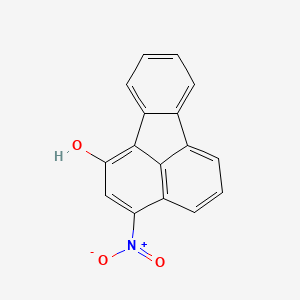


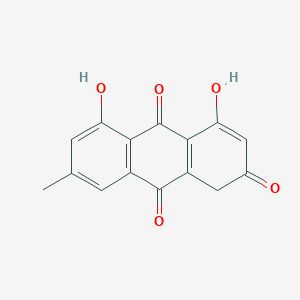
![4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14299982.png)
